Product packaging for Bicyclo[3.3.1]nonane-9-carbonyl chloride(Cat. No.:CAS No. 63665-53-2)

Bicyclo[3.3.1]nonane-9-carbonyl chloride

Cat. No.: B14493334
CAS No.: 63665-53-2
M. Wt: 186.68 g/mol
InChI Key: OQZUFRMUNYZTEN-UHFFFAOYSA-N
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Description

Significance of Bicyclo[3.3.1]nonane Scaffolds in Advanced Organic Chemistry

The bicyclo[3.3.1]nonane skeleton is a privileged structural motif found in numerous natural products, many of which exhibit significant biological activity. rsc.org This has spurred considerable interest in the development of synthetic methodologies to access functionalized bicyclo[3.3.1]nonane derivatives. The rigid nature of this bicyclic system allows for the creation of well-defined molecular architectures, which are crucial for designing molecules with specific biological targets. Furthermore, the conformational properties of the bicyclo[3.3.1]nonane system have been extensively studied, providing a solid foundation for the rational design of complex molecules. rsc.org

The versatility of the bicyclo[3.3.1]nonane scaffold is further highlighted by its use in the construction of supramolecular assemblies and as a chiral auxiliary in asymmetric synthesis. The ability to introduce a variety of substituents at different positions on the ring system allows for fine-tuning of the steric and electronic properties of the resulting molecules, making the bicyclo[3.3.1]nonane framework a powerful tool in the hands of organic chemists.

Unique Structural Attributes of the Bicyclo[3.3.1]nonane System for Fundamental Chemical Investigation

The bridgehead positions (C1 and C5) and the C9 methylene (B1212753) bridge are of particular interest for functionalization. The spatial arrangement of substituents at these positions is well-defined, allowing for the investigation of through-space and through-bond interactions. The reactivity of functional groups at these positions can be significantly influenced by the steric and electronic effects of the bicyclic framework. google.com

ConformationSymmetryRelative Stability
Twin-ChairC2vMost Stable
Chair-BoatCsLess Stable
Twin-BoatC2vLeast Stable

This table illustrates the relative stabilities of the principal conformations of the unsubstituted bicyclo[3.3.1]nonane system.

Rationale for Investigating the Carbonyl Chloride Moiety at the Bridgehead Position (C9) within Bridged Bicyclic Systems

The placement of a carbonyl chloride group at the C9 bridgehead position of the bicyclo[3.3.1]nonane system offers a unique combination of structural rigidity and chemical reactivity. Acyl chlorides are highly reactive electrophiles that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including water, alcohols, amines, and organometallic reagents. iucr.orgle.ac.uk This reactivity provides a facile entry point for the synthesis of a diverse library of C9-substituted bicyclo[3.3.1]nonane derivatives, such as carboxylic acids, esters, amides, and ketones.

The investigation of Bicyclo[3.3.1]nonane-9-carbonyl chloride is driven by the desire to understand how the constrained environment of the bicyclic framework influences the reactivity of the acyl chloride. Steric hindrance around the C9 position can affect the accessibility of the carbonyl carbon to incoming nucleophiles, potentially leading to altered reaction rates and selectivities compared to acyclic acyl chlorides. Furthermore, the electronic effects of the bicyclic scaffold can also play a role in modulating the electrophilicity of the carbonyl group. A key precursor to this reactive molecule is Bicyclo[3.3.1]nonane-9-carboxylic acid, which can be converted to the target carbonyl chloride.

NucleophileResulting Functional Group at C9
WaterCarboxylic Acid
AlcoholEster
AmineAmide
OrganocuprateKetone

This table showcases the versatility of the C9-carbonyl chloride moiety in generating a variety of functional groups through reactions with different nucleophiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15ClO B14493334 Bicyclo[3.3.1]nonane-9-carbonyl chloride CAS No. 63665-53-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63665-53-2

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

bicyclo[3.3.1]nonane-9-carbonyl chloride

InChI

InChI=1S/C10H15ClO/c11-10(12)9-7-3-1-4-8(9)6-2-5-7/h7-9H,1-6H2

InChI Key

OQZUFRMUNYZTEN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)C2C(=O)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 3.3.1 Nonane 9 Carbonyl Chloride and Its Precursors

Strategies for Constructing the Bicyclo[3.3.1]nonane Core

The synthesis of the bicyclo[3.3.1]nonane skeleton is a key challenge that has been addressed through numerous innovative C–C bond-forming strategies. These methods provide access to the core structure, which can then be further functionalized to yield target molecules such as Bicyclo[3.3.1]nonane-9-carbonyl chloride.

Intramolecular C–C Bond Forming Reactions

Intramolecular cyclization reactions are powerful tools for the construction of the bicyclo[3.3.1]nonane core, often offering high levels of stereocontrol. These reactions involve the formation of one of the rings of the bicyclic system from a suitably functionalized monocyclic precursor.

Intramolecular aldol (B89426) condensations and related annulations represent a cornerstone in the synthesis of the bicyclo[3.3.1]nonane framework. These reactions can be promoted by bases, acids, or organocatalysts, and often proceed with high diastereoselectivity. diva-portal.orgrsc.org

Base-promoted intramolecular aldolization has been extensively utilized in the synthesis of the bicyclononane core of several phloroglucinol (B13840) natural products. diva-portal.org For instance, the treatment of specific diketones with a base can induce an intramolecular aldol condensation to furnish the bicyclic core. diva-portal.org A notable example is the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation, which has been a key step in the synthesis of the bicyclo[3.3.1]nonan-9-one cores of garsubellin A, hyperforin, guttiferone A, and hypersampsone F. diva-portal.orgrsc.org Similarly, LiAlH(OtBu)3 has been employed as a reducing agent to promote this type of transformation, yielding the desired bicyclo[3.3.1]nonan-9-one in high yields. diva-portal.org

Acid-catalyzed tandem Michael addition-intramolecular aldol-type condensations have also proven effective. Nicolaou's group reported the synthesis of a bicyclo[3.3.1]nonenone through the treatment of a diketone with methyl acrolein in the presence of TfOH or TMSOTf. This reaction proceeds via a Michael addition followed by an intramolecular aldolization. diva-portal.orgrsc.org

Organocatalyzed aldol condensations have emerged as a valuable tool for accessing the bicyclo[3.3.1]nonane core. rsc.orgnih.gov Modified proline-analogues have been successfully used as catalysts to produce bicyclic products with high diastereomeric and enantiomeric excess. rsc.org Domino Michael-aldol annulations of cycloalkane-1,3-diones with enals provide a general, one-pot procedure to 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. rsc.org The stereochemical outcome of these reactions can sometimes be controlled by the choice of solvent, base, and temperature. rsc.org

Table 1: Examples of Aldol-Based Methodologies for Bicyclo[3.3.1]nonane Core Synthesis

Precursor Type Catalyst/Reagent Key Transformation Application/Product
Diketo-lactone DIBAL-H Tandem lactone opening-aldol condensation Bicyclo[3.3.1]nonan-9-one core of garsubellin A, hyperforin
Diketone TfOH or TMSOTf Tandem Michael addition-aldol condensation Bicyclo[3.3.1]nonenone
Cyclohexane-1,3-dione and enal Proline-analogue Domino Michael-aldol annulation 6-Hydroxybicyclo[3.3.1]nonane-2,9-dione

The Effenberger-type cyclization is a highly efficient method for constructing the bicyclo[3.3.1]nonane ring system. Discovered in 1984, this reaction typically involves the condensation of a silyl (B83357) enol ether of a cyclohexanone (B45756) with malonyl dichloride. diva-portal.orgrsc.org This methodology has been widely adopted for the synthesis of various bicyclo[3.3.1]nonane cores, including those found in complex natural products. diva-portal.orgnih.gov

For example, this strategy was applied to a functionalized cyclohexanone enol ether to obtain a bicyclic intermediate required for the synthesis of the core of garsubellin A. diva-portal.orgrsc.org The Effenberger cyclization is also well-explored for the synthesis of the bicyclo[3.3.1]nonane-2,4,9-trione system from a TMS enol ether. diva-portal.orgrsc.org The versatility of this method has been demonstrated in the total synthesis of polycyclic polyprenylated acylphloroglucinols (PPAPs) such as garsubellin A, clusianone, and nemorosone. diva-portal.org In some instances, the reaction of a silyl enol ether with malonyl dichloride in the presence of a Lewis acid like BF3·Et2O can lead to the formation of tricyclic compounds through a concomitant O-cyclization, providing access to complex skeletons like that of hyperibones. nih.gov

Radical cyclization offers a powerful and often complementary approach to the formation of the bicyclo[3.3.1]nonane ring system. scholaris.ca These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the bicyclic framework.

One notable example is the transannular radical cyclization of cyclooctenylmethyl bromide, which, with the aid of Bu3SnH, yields the bicyclo[3.3.1]nonane skeleton. nih.govosti.gov Radical ring-closing reactions have also been employed in the synthesis of 2-azabicyclo[3.3.1]nonane derivatives using catalysts such as (SiMe3)3SiH/AIBN. nih.gov While some radical-based strategies have been explored, such as a Cp2TiCl-mediated approach which proved unsuccessful, alternative methods using samarium(II) iodide (SmI2) have been effective in enabling the desired ring closure to form indole-fused azabicyclo[3.3.1]nonane systems. nih.gov A stereoselective synthesis of functionalized chiral bicyclo[3.3.1]nonanes has been achieved through a sequential intermolecular and intramolecular radical Michael addition. rsc.org

Organometallic chemistry provides a powerful toolkit for the stereocontrolled synthesis of complex molecules, including the bicyclo[3.3.1]nonane core. diva-portal.org Palladium-catalyzed reactions have been particularly well-explored in this context.

The palladium-catalyzed cycloalkenylation technique is a notable example. diva-portal.org This method can involve the palladium acetate-mediated annulation of an α-(3-alkenyl)-tethered cyclohexanone TMS-enol ether to afford the bicyclo[3.3.1]nonane skeleton. diva-portal.org Furthermore, palladium-catalyzed cross-coupling reactions of organoboron compounds, such as B-benzyl-9-borabicyclo[3.3.1]nonane, have been developed, although these are more focused on the functionalization of a pre-existing bicyclic core rather than its formation. nih.gov The use of organometallic enantiomeric scaffolding has also been described in a unique Michael-like addition reaction for the synthesis of natural products containing the bicyclo[3.3.1]nonane core. rsc.org

Table 2: Overview of Intramolecular Cyclization Strategies

Cyclization Strategy Key Reagents/Catalysts Substrate Type Notes
Effenberger-Type Malonyl dichloride, Lewis acids Cyclohexanone silyl enol ethers Forms bicyclo[3.3.1]nonane-2,4,9-trione systems
Radical Cyclization Bu3SnH, AIBN, SmI2 Alkenyl halides, Cyclooctene derivatives Can be used for both carbocyclic and heterocyclic systems
Organometallic-Mediated Palladium acetate α-(3-alkenyl)-tethered cyclohexanones Offers good stereocontrol

Intermolecular Approaches to the Bicyclo[3.3.1]nonane Skeleton

While intramolecular cyclizations are more common, intermolecular strategies also provide viable routes to the bicyclo[3.3.1]nonane skeleton. These methods often involve the reaction of two separate components to construct the bicyclic framework in a single or a few steps.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been explored as a synthetic approach to bicyclo[3.3.1]nonane analogs of colchicine. researchgate.netresearchgate.net However, this approach can present challenges. researchgate.net A more common strategy involves using a Diels-Alder reaction to construct a hydroanthraquinone intermediate, which can then undergo a subsequent intramolecular coupling reaction, such as a Heck reaction, to form the bicyclo[3.3.1]nonane ring system. royalsocietypublishing.org

Intermolecular cycloadditions of nitrones have been used to synthesize the 2,6-diazabicyclo[3.3.1]nonane skeleton. rsc.org Additionally, a nitrile oxide-allene cycloaddition has been employed to construct a tricycle containing the bicyclo[3.3.1]nonane core. researchgate.net These examples primarily illustrate the formation of heterocyclic analogs, but the principles could potentially be adapted for the synthesis of the carbocyclic framework.

Multi-component Reaction Design for Bicyclic Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer an efficient pathway to complex molecular architectures like the bicyclo[3.3.1]nonane system. nih.gov The design of such reactions for bicyclic scaffolds often involves a cascade of bond-forming events, rapidly building complexity from simple starting materials.

One notable example is the synthesis of functionalized 9-azabicyclo[3.3.1]nonane derivatives. A one-pot cascade reaction involving 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals has been developed. nih.gov This process proceeds by simply refluxing the substrates, leading to the formation of the azabicyclic core through a complex sequence of reactions. While this example leads to a heteroatomic bicyclic system, the principles of designing a domino sequence of reactions can be applied to the synthesis of the carbocyclic bicyclo[3.3.1]nonane framework. The key is the strategic selection of starting materials with complementary reactivity to trigger a predictable and high-yielding cascade.

Modularly designed organocatalysts have also been employed to facilitate multi-component reactions for the construction of chiral bicyclo[3.3.1]nonane systems, highlighting the potential for asymmetric synthesis in these complex transformations. researchgate.net

Annulation of Cyclohexanone Derivatives

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone for the synthesis of bicyclic systems. The Robinson annulation and tandem Michael-aldol reactions are particularly relevant for constructing the bicyclo[3.3.1]nonane core from cyclohexanone derivatives.

The Robinson annulation, a tandem Michael addition and intramolecular aldol condensation, has been investigated for the synthesis of bicyclo[3.3.1]nonanes. A key consideration in these reactions is the stereocontrol at the newly formed stereocenters, including the one-carbon bridge. Studies on the Robinson annulation of 2-substituted cyclohex-2-enones have shown that the stereochemistry of the substituent on the one-carbon bridge is influenced by kinetic versus thermodynamic control. wisc.eduacs.org Under kinetically controlled, base-catalyzed conditions, the major diastereomer formed has the one-carbon bridge substituent in an anti position relative to the β-keto ester or amide unit introduced during the annulation. wisc.eduacs.org However, thermodynamic control, achievable through base-catalyzed epimerization, can favor the syn isomer. acs.org

Domino Michael-aldol annulations of cycloalkane-1,3-diones with enals provide a general and efficient one-pot route to 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. rsc.org This method is versatile, allowing for the introduction of substituents at multiple positions on the bicyclo[3.3.1]nonane scaffold. rsc.org The stereochemical outcome of this annulation can be directed by the careful selection of reaction parameters such as the solvent, base, and temperature. rsc.org

Annulation MethodStarting MaterialsKey FeaturesStereochemical Control
Robinson Annulation2-Substituted cyclohex-2-enones, Michael acceptorsTandem Michael addition and intramolecular aldol condensationKinetically controlled formation of the anti diastereomer; thermodynamically controlled formation of the syn diastereomer. wisc.eduacs.org
Domino Michael-Aldol AnnulationCycloalkane-1,3-diones, enalsOne-pot procedure, compatible with various substituentsCan be controlled by solvent, base, and temperature. rsc.org

Derivatization of Existing Bicyclo[3.3.1]nonane Systems to Introduce C9 Functionality

Once the bicyclo[3.3.1]nonane skeleton is in place, the next crucial step is the introduction of a carbonyl group at the C9 bridgehead position.

Controlled Oxidation Protocols for Carbonyl Introduction at C9

A direct approach to introducing the C9 carbonyl group is through the oxidation of the corresponding C9 alcohol, bicyclo[3.3.1]nonan-9-ol. The synthesis of this alcohol precursor is a key step. The target ketone, bicyclo[3.3.1]nonan-9-one, can be synthesized via methods such as a DIBAL-H-mediated tandem lactone ring-opening and intramolecular aldol condensation. rsc.org

For the subsequent oxidation, strong oxidizing agents are typically required. The use of Jones reagent (a solution of chromium trioxide in sulfuric acid) is a classic and effective method for the oxidation of secondary alcohols to ketones, and it can be applied to the conversion of bicyclo[3.3.1]nonan-9-ol to bicyclo[3.3.1]nonan-9-one.

Oxidation ProtocolPrecursorReagentProduct
Jones OxidationBicyclo[3.3.1]nonan-9-olJones Reagent (CrO₃/H₂SO₄)Bicyclo[3.3.1]nonan-9-one
Carbonylation Reactions at the Bridgehead Position (C9) (e.g., via borane (B79455) intermediates)

Carbonylation reactions offer a powerful method for the direct introduction of a carbonyl group. A particularly elegant approach for functionalizing the C9 position involves the use of borane intermediates, specifically 9-borabicyclo[3.3.1]nonane (9-BBN). wikipedia.org This reagent, which is a dimer in its solid state and in solution, is a versatile hydroborating agent. wikipedia.orgorgsyn.org

The synthesis of bicyclo[3.3.1]nonan-9-one can be achieved through the carbonylation of 9-BBN. orgsyn.org This reaction involves the treatment of 9-BBN with carbon monoxide. The reaction proceeds through the migration of the alkyl groups from the boron atom to the carbonyl carbon. Subsequent oxidation of the intermediate then furnishes the desired bicyclo[3.3.1]nonan-9-one. orgsyn.org This method is advantageous as it directly installs the carbonyl group at the bridgehead position of the bicyclic system.

Synthesis of the Carbonyl Chloride Functionality at C9

The final step in the synthesis of the target molecule is the conversion of a C9 carbonyl-containing precursor, such as a carboxylic acid or an ester, into the highly reactive carbonyl chloride.

Conversion from Carboxylic Acids and Esters

The most direct precursor to this compound is bicyclo[3.3.1]nonane-9-carboxylic acid. The synthesis of this carboxylic acid can be achieved through the oxidation of bicyclo[3.3.1]nonan-9-ol, for instance, using Jones reagent under conditions that favor over-oxidation to the carboxylic acid.

Once the carboxylic acid is obtained, its conversion to the corresponding acyl chloride is a standard transformation in organic synthesis. This is typically achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). These reagents react with the carboxylic acid to form the acyl chloride, with the byproducts being gases (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride), which helps to drive the reaction to completion.

ConversionStarting MaterialReagent(s)Product
Carboxylic Acid to Acyl ChlorideBicyclo[3.3.1]nonane-9-carboxylic acidThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)This compound

Novel Approaches to Acid Chloride Formation within Constrained Bicyclic Frameworks

The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis. However, when the carboxylic acid moiety is located at a sterically hindered position, such as the bridgehead C9 position of the bicyclo[3.3.1]nonane skeleton, traditional methods may prove to be sluggish or low-yielding. The constrained nature of this bicyclic system can impede the approach of reagents and the formation of the tetrahedral intermediate required for the reaction to proceed efficiently. This has spurred the investigation and application of more reactive and specialized reagents for this challenging transformation.

Standard reagents for the synthesis of acid chlorides include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃) chemguide.co.uklibretexts.orgchemguide.co.uk. While effective for many substrates, these reagents often require harsh reaction conditions, such as high temperatures and prolonged reaction times, which can be detrimental to sensitive functional groups and can lead to side reactions in complex molecules.

A documented synthesis of Bicyclo[3.3.1]nonane-9-carboxylic acid involves the hydrolysis of its corresponding ester. The subsequent conversion to this compound was achieved by refluxing the carboxylic acid with thionyl chloride le.ac.uk. This traditional approach, while successful, highlights the need for forceful conditions for this specific substrate.

In recent years, a number of novel reagents have been developed that offer milder and more efficient alternatives for the synthesis of acid chlorides, particularly for sterically demanding or acid-sensitive substrates. These modern reagents often operate under neutral or near-neutral conditions, a significant advantage when dealing with complex molecular architectures.

One of the most prominent of these novel reagents is 1-Chloro-N,N,2-trimethyl-1-propenylamine, commonly known as Ghosez's reagent eburon-organics.com. This reagent is highly effective for the conversion of carboxylic acids to their corresponding acid chlorides under strictly neutral conditions atlanchimpharma.com. The reaction proceeds through the formation of an acyl-iminium intermediate, which is highly reactive towards the chloride ion. The byproducts of the reaction are volatile and easily removed, simplifying the purification of the desired acid chloride. The mildness of the conditions makes Ghosez's reagent particularly suitable for substrates that are prone to rearrangement or decomposition under acidic or high-temperature conditions. This is a significant advantage when working with the strained bicyclo[3.3.1]nonane framework sigmaaldrich.com.

The table below provides a comparative overview of different reagents that can be employed for the synthesis of acid chlorides, with a focus on their applicability to sterically hindered systems like Bicyclo[3.3.1]nonane-9-carboxylic acid.

ReagentTypical ConditionsAdvantagesDisadvantagesApplicability to Bicyclo[3.3.1]nonane-9-carboxylic acid
Thionyl Chloride (SOCl₂) ** Reflux, often neat or in a non-polar solvent.Readily available, inexpensive, gaseous byproducts (SO₂ and HCl).Requires high temperatures, generates HCl which can be detrimental to acid-sensitive groups.Demonstrated to be effective, but requires forcing conditions (reflux) le.ac.uk.
Oxalyl Chloride ((COCl)₂) **Room temperature or mild heating, often with a catalytic amount of DMF.Milder than SOCl₂, volatile byproducts (CO, CO₂, HCl).More expensive than SOCl₂, can be more sensitive to moisture.Likely effective and potentially under milder conditions than SOCl₂, a good alternative for acid-sensitive precursors wikipedia.org.
Ghosez's Reagent Neutral conditions, typically at room temperature in an inert solvent like CH₂Cl₂.Very mild, neutral conditions, high yields for hindered acids, volatile byproducts.More expensive and less common than traditional reagents.Highly suitable due to the steric hindrance of the bridgehead position and the desire for mild reaction conditions to avoid potential side reactions eburon-organics.comatlanchimpharma.comsigmaaldrich.com.

Detailed Research Findings:

The choice of reagent for the synthesis of this compound will ultimately depend on the specific requirements of the synthetic route, including the presence of other functional groups in the molecule and the desired scale of the reaction. However, for laboratory-scale synthesis where efficiency and mildness are paramount, novel reagents such as Ghosez's reagent represent a significant advancement over traditional methods for this challenging transformation.

Reactivity and Mechanistic Studies of Bicyclo 3.3.1 Nonane 9 Carbonyl Chloride

Influence of Bicyclic Geometry on Carbonyl Chloride Reactivity

The reactivity of the carbonyl chloride group at the C9 position is intrinsically linked to the conformational and steric properties of the bicyclo[3.3.1]nonane skeleton.

Steric Hindrance and Conformational Effects on Reaction Pathways

The bicyclo[3.3.1]nonane system can exist in several conformations, primarily the chair-chair and boat-chair forms. oregonstate.edursc.org The preferred ground state is typically a flattened twin-chair conformation. However, this arrangement brings the endo hydrogen atoms at the C3 and C7 positions into close proximity, resulting in significant transannular steric strain. acs.org This steric congestion directly impacts the accessibility of the C9 carbonyl group.

Nucleophilic attack on the carbonyl carbon is sterically hindered by the overarching bicyclic framework. researchgate.net The approach of a nucleophile is channeled by the geometry of the two cyclohexane (B81311) rings, making one face of the carbonyl group significantly more accessible than the other. The chair-chair conformation, despite being the most stable for the parent hydrocarbon, creates a crowded environment around the C9 position. Any reaction pathway that requires the formation of a bulky transition state at C9 will be energetically penalized. researchgate.net Consequently, the conformational equilibrium can shift to a boat-chair form to alleviate steric strain during a reaction, thereby influencing the reaction pathway. rsc.org

Bridgehead Reactivity and Strain Considerations

Reactions that lead to a release of this inherent strain are generally favored. The stability of any carbocation or radical intermediates that might be formed on the bicyclo[3.3.1]nonane skeleton is a critical factor in its reactivity. researchgate.net Although direct carbocation formation at C9 is unlikely, the electronic effects of the bridgehead positions can influence the electrophilicity of the C9 carbonyl carbon. rsc.orglibretexts.orglibretexts.org

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a primary reaction pathway for carbonyl chlorides. masterorganicchemistry.com In the context of the bicyclo[3.3.1]nonane framework, this reaction is subject to unique kinetic, thermodynamic, and stereochemical controls.

Kinetic and Thermodynamic Aspects in a Bicyclic Environment

The standard mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process via a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Kinetic Control: The rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon. researchgate.net For bicyclo[3.3.1]nonane-9-carbonyl chloride, the activation energy for this step is significantly influenced by steric hindrance. The rigid bicyclic structure shields the carbonyl group, slowing the rate of attack compared to a more accessible acyclic acyl chloride. The trajectory of nucleophilic approach is restricted to the less hindered face of the carbonyl, as dictated by the bicyclic framework. weebly.com

Table 1: Factors Influencing Nucleophilic Acyl Substitution at C9
FactorKinetic InfluenceThermodynamic Influence
Steric HindranceIncreases activation energy, slowing the reaction rate.Can destabilize crowded products, shifting equilibrium.
Ring StrainAffects the energy of the tetrahedral transition state.Reaction is favored if the product has lower overall ring strain.
Leaving Group AbilityNot significantly affected by the bicyclic structure.Reaction favors displacement of weaker bases (e.g., Cl⁻). youtube.com
Nucleophile StrengthStronger nucleophiles react faster.Equilibrium favors products where the nucleophile is a stronger base than the leaving group. masterorganicchemistry.com

Stereochemical Outcomes of Substitution and Derivatization

The stereochemistry of reactions at the C9 position is highly controlled by the rigid bicyclic skeleton. The two faces of the planar carbonyl group are diastereotopic. Nucleophilic attack will preferentially occur from the less sterically hindered face, leading to a high degree of facial diastereoselectivity. researchgate.net

For example, in the reduction of the analogous bicyclo[3.3.1]nonan-9-one with hydride reagents, the hydride preferentially attacks from the exo face to avoid steric clash with the C3 and C7 endo-hydrogens, resulting predominantly in the endo-alcohol. ucl.ac.uk A similar stereochemical preference is expected for the addition step in nucleophilic acyl substitution of the carbonyl chloride.

If a chiral nucleophile is used or if the bicyclo[3.3.1]nonane skeleton itself is chiral, the reaction can lead to the formation of diastereomeric products. rsc.org The inherent geometry of the bicyclic system will amplify the stereochemical bias, often resulting in one diastereomer being formed in high excess.

Electrophilic and Radical Reactions Involving the Bicyclo[3.3.1]nonane Skeleton

While the primary reactivity of this compound is centered on the acyl chloride group, the hydrocarbon skeleton can also participate in electrophilic and radical reactions under certain conditions.

Electrophilic Reactions: Under strongly acidic conditions, the bicyclo[3.3.1]nonane system is prone to transannular reactions. rsc.org The proximity of hydrogens across the ring system (e.g., between C3 and C7) allows for transannular hydride shifts. oregonstate.edule.ac.uk If a carbocation were to be generated on the ring, for instance by protonation of a double bond in an unsaturated analogue, a 1,5-hydride shift could occur to form a more stable carbocationic intermediate, leading to skeletal rearrangements. le.ac.uk

Transannular Interactions and Rearrangements in Bicyclo[3.3.1]nonane Derivatives

The bicyclo[3.3.1]nonane framework is a conformationally restricted cyclooctane (B165968) ring that favors transannular reactions. oregonstate.edu The close proximity of non-bonded atoms across the rings can lead to significant through-space orbital interactions, influencing the molecule's reactivity and leading to skeletal rearrangements. oregonstate.edunih.gov These interactions are particularly pronounced in unsaturated derivatives and diketones of the bicyclo[3.3.1]nonane system. nih.govacs.org

Skeletal rearrangements are a common feature in the chemistry of bicyclo[3.3.1]nonane systems, often driven by the release of strain or the formation of more stable carbocation intermediates. edulll.grnih.gov For instance, a novel skeletal rearrangement of a bicyclo[3.3.1]nonane-2,4,9-trione to a bicyclo[3.3.0]octane system has been reported, induced by an intramolecular Michael addition. edulll.grnih.gov This transformation proceeds through a cascade of reactions, highlighting the complex reactivity of this framework. edulll.grnih.gov

Acid-catalyzed rearrangements have also been observed in hydroxy-substituted bicyclo[3.3.1]nonanes. researchgate.net Furthermore, the solvolysis of 2-bicyclo[3.2.2]nonanyl tosylate can lead to the formation of products with the bicyclo[3.3.1]nonane skeleton, indicating an intricate carbocation rearrangement pathway. acs.org

The Beckmann rearrangement of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids has been studied, demonstrating that the bicyclo[3.3.1]nonane skeleton is sufficiently large to stabilize the transition state for a normal rearrangement, unlike more strained systems like bicyclo[2.2.1]heptanes. core.ac.uk In some cases, a tandem Beckmann and Huisgen–White rearrangement has been utilized as an alternative to the Baeyer–Villiger oxidation of the bicyclo[3.3.1]nonane system. rsc.org

Photochemical rearrangements of bicyclo[3.3.1]nona-3,7-diene-2,6-diones have also been investigated, revealing triplet-derived 1,2-acyl migrations and 1,3-rearrangements. rsc.org Additionally, the interaction of 3,7-bis-methylenebicyclo[3.3.1]nonane with F-TEDA-BF4 leads to a transannular cyclization, forming adamantane (B196018) derivatives. rsc.org

A summary of selected rearrangement reactions in bicyclo[3.3.1]nonane systems is presented below:

Starting MaterialReaction TypeProduct SkeletonReference(s)
Bicyclo[3.3.1]nonane-2,4,9-trioneMichael-induced skeletal rearrangementBicyclo[3.3.0]octane edulll.grnih.gov
9-Oximinobicyclo[3.3.1]nonane-3-carboxylic acidsBeckmann rearrangement9-Azabicyclo[3.3.2]decane core.ac.uk
9-Arylbicyclo[3.3.1]nona-3,7-diene-2,6-dionesPhotorearrangement (1,2-acyl migration)Triasteranedione rsc.org
9-Arylbicyclo[3.3.1]nona-3,7-diene-2,6-dionesPhotorearrangement (1,3-rearrangement)6-Arylbicyclo[3.3.1]nona-3,7-diene-2,9-dione rsc.org
3,7-Bis-methylenebicyclo[3.3.1]nonaneTransannular cyclization with F-TEDA-BF4Adamantane rsc.org
2-Bicyclo[3.2.2]nonanyl tosylateSolvolysis and rearrangementBicyclo[3.3.1]nonane acs.org

Oxidative and Reductive Transformations of the Carbonyl Group

The carbonyl group at the C9 position of the bicyclo[3.3.1]nonane skeleton is a key site for various chemical transformations. Its reactivity is influenced by the rigid bicyclic structure and potential transannular interactions.

Oxidative Transformations:

Preferential oxidation of the C9 carbonyl group over a C2 carbonyl has been observed in bicyclo[3.3.1]nonane diketones when treated with m-chloroperoxybenzoic acid (mCPBA), leading to the formation of oxabicyclo[3.3.2]decanediones. rsc.org This selectivity is governed by kinetic parameters. The bicyclo[3.3.1]nonane framework is also found in the structure of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a highly active organocatalyst for the oxidation of alcohols. mdpi.com

Reductive Transformations:

The reduction of the carbonyl group in bicyclo[3.3.1]nonane systems has been achieved using various reducing agents. For instance, DIBAL-H and LiAlH(OtBu)3 have been employed in the synthesis of polyprenylated acylphloroglucinols to produce bicyclo[3.3.1]nonan-9-one derivatives through intramolecular aldol (B89426) condensation. rsc.org

The reagent 9-borabicyclo[3.3.1]nonane (9-BBN) is a highly chemoselective reducing agent for tertiary lactams, converting them to the corresponding cyclic amines while tolerating the presence of ester groups. organic-chemistry.org This highlights the utility of bicyclo[3.3.1]nonane-derived reagents in selective reductions.

The stereocontrolled synthesis of functionalized bicyclo[3.3.1]nonanes can be achieved through cyclization reactions, and subsequent transformations of the carbonyl groups can lead to a variety of bicyclic and polycyclic structures. researchgate.net For example, lipase-catalyzed transformations have been used in the synthesis of enantiopure 9-oxabicyclononanediol derivatives from the corresponding carbonyl compounds. researchgate.net

The following table summarizes key oxidative and reductive transformations involving the carbonyl group in bicyclo[3.3.1]nonane systems:

Starting MaterialReagent(s)TransformationProductReference(s)
Bicyclo[3.3.1]nonane diketonesmCPBABaeyer-Villiger OxidationOxabicyclo[3.3.2]decanediones rsc.org
Alcohols9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)OxidationAldehydes/Ketones mdpi.com
Lactone precursorDIBAL-H or LiAlH(OtBu)3Reduction and intramolecular aldol condensationBicyclo[3.3.1]nonan-9-one derivative rsc.org
Tertiary lactams9-Borabicyclo[3.3.1]nonane (9-BBN)ReductionCyclic tertiary amines organic-chemistry.org
Carbonyl derivatives of 9-oxabicyclo[3.3.1]nonaneLipaseEnantioselective reduction/hydrolysisEnantiopure 9-oxabicyclononanediols researchgate.net

Mechanistic Investigations using Isotopic Labeling and Advanced Kinetic Studies

Detailed mechanistic studies of reactions involving this compound itself are not extensively documented in the provided search results. However, mechanistic investigations of related bicyclic systems often employ isotopic labeling and kinetic studies to elucidate complex reaction pathways, particularly for rearrangements.

For example, carbon-13 labeling was used to study the solvolysis and rearrangement of 2-bicyclo[3.2.2]nonanyl tosylate, which can rearrange to the bicyclo[3.3.1]nonane system. The observed scrambling of the isotopic label was rationalized by a classical carbocation 1,2-shift mechanism. acs.org Such studies are crucial for understanding the intricate nature of carbocation intermediates and their rearrangement pathways in these rigid bicyclic frameworks.

In the context of gold-catalyzed skeletal rearrangements of related compounds like alkynyl aziridines, isotopic labeling with deuterium (B1214612) and carbon-13 has been instrumental in probing the reaction mechanism. beilstein-journals.org These studies help to distinguish between different proposed pathways by tracking the fate of labeled atoms in the products.

While specific kinetic data for reactions of this compound were not found, kinetic control is a recurring theme in the reactions of its derivatives. For instance, the preferential oxidation of the C9-carbonyl group in a bicyclo[3.3.1]nonane diketone is determined by kinetic parameters. rsc.org Similarly, in the formation of bicyclo[3.3.1]nonenols, the anti-product is typically the kinetically-controlled product. rsc.org

In situ NMR studies have been employed to support mechanistic hypotheses in reactions forming bicyclo[3.3.1]nonane scaffolds, such as in the thiophenol-mediated epoxide opening and intramolecular aldol reaction sequence to form bicyclo[3.3.1]non-3-en-2-ones. nih.gov

Although direct mechanistic studies on this compound are sparse in the provided information, the techniques highlighted for related systems would be applicable. Future research could involve:

¹³C and ¹⁸O Labeling: To trace the fate of the carbonyl carbon and oxygen during nucleophilic substitution and rearrangement reactions.

Deuterium Labeling: To investigate kinetic isotope effects and elucidate the role of proton transfers in reaction mechanisms.

Advanced Kinetic Studies: To determine reaction orders, activation parameters, and the influence of reaction conditions on reaction rates and product distributions.

These methods would provide valuable insights into the reactivity and mechanistic intricacies of this specific bicyclic acyl chloride.

Conformational Analysis and Stereochemistry of Bicyclo 3.3.1 Nonane 9 Carbonyl Chloride

Preferred Conformations of the Bicyclo[3.3.1]nonane Core

The bicyclo[3.3.1]nonane skeleton is composed of two fused cyclohexane (B81311) rings and can, in principle, adopt several conformations. The most significant of these are the chair-chair, boat-chair, and boat-boat forms.

The chair-chair (CC) conformation is generally the most stable for the unsubstituted bicyclo[3.3.1]nonane. However, this conformation is not without strain. The close proximity of the endo hydrogen atoms at the C3 and C7 positions leads to significant transannular steric interaction, often referred to as a "hockey-sticks" effect. This interaction can cause a flattening of the cyclohexane rings to alleviate the strain.

The boat-chair (BC) conformation becomes more favorable when bulky substituents are introduced, particularly in the endo positions at C3 or C7. In such cases, one of the cyclohexane rings adopts a boat conformation to reduce the steric clash that would be present in the chair-chair form. For instance, in some hetero-analogues of bicyclo[3.3.1]nonane, such as those containing sulfur or selenium, the boat-chair conformation can be preferred due to lone pair-lone pair repulsions in the chair-chair form.

The boat-boat (BB) conformation is generally the least stable due to increased torsional strain and steric interactions. It is typically not a significant contributor to the conformational equilibrium in most bicyclo[3.3.1]nonane derivatives.

The conformational equilibrium of the bicyclo[3.3.1]nonane core is a delicate balance of steric and electronic factors, and the introduction of substituents can significantly shift this balance.

Impact of the C9-Carbonyl Chloride Substituent on Overall Conformation

The carbonyl chloride group at the C9 position is expected to have a minimal steric impact on the C3 and C7 endo protons, which are the primary source of transannular strain in the chair-chair conformation. The C-C(=O)-Cl bond angle at the sp2-hybridized carbonyl carbon will orient the chlorine atom away from the bicyclic framework, thus avoiding significant steric interactions that might favor a boat-chair conformation.

Therefore, it is highly probable that bicyclo[3.3.1]nonane-9-carbonyl chloride predominantly adopts a chair-chair conformation , similar to the parent bicyclo[3.3.1]nonane and its 9-carboxylic acid analogue.

Stereochemical Aspects of Synthetic Transformations on the Bicyclic Scaffold

The rigid and well-defined geometry of the bicyclo[3.3.1]nonane scaffold allows for a high degree of stereocontrol in synthetic transformations. Reactions at the C9 position are of particular interest.

The reduction of bicyclo[3.3.1]nonane-2,9-dione with complex metal hydrides has been studied to understand the regio- and diastereoselectivity of hydride attack. rsc.org The study revealed that the first reduction step shows low regioselectivity between the two carbonyl groups but exhibits high diastereoselectivity at either the C2 or C9 carbonyl group. rsc.org This highlights the influence of the bicyclic framework on the approach of reagents.

The development of stereocontrolled synthetic methods for bicyclo[3.3.1]nonane derivatives is crucial for the synthesis of various natural products and other complex molecules where this framework is a key structural motif.

Computational Studies on Conformational Preferences

Computational methods, such as molecular mechanics and density functional theory (DFT), have proven to be invaluable tools for investigating the conformational preferences of bicyclo[3.3.1]nonane and its derivatives.

Molecular mechanics calculations have been successfully employed to establish the conformational preferences of various substituted bicyclo[3.3.1]nonanes. For instance, in the case of bicyclo[3.3.1]nonane-2,9-dione, the chair-chair conformation was calculated to be the most stable form for most of the studied compounds, with the exception of the dione (B5365651) itself, for which a chair-boat conformation is preferred. rsc.org

Transition structures for reactions such as hydride addition to bicyclo[3.3.1]nonane-2,9-dione have been analyzed using both semi-empirical (MNDO) and ab initio methods. rsc.org These calculations have provided insights into the reaction pathways and the factors governing the observed stereoselectivity.

DFT calculations have also been utilized to study the chiroptical properties and conformational behavior of chiral bicyclo[3.3.1]nonane derivatives. These studies help in assigning the absolute configuration of these molecules by comparing calculated and experimental circular dichroism (CD) and optical rotation (OR) data.

These computational approaches, in conjunction with experimental data, provide a detailed understanding of the complex interplay of steric and electronic effects that govern the conformation and reactivity of the bicyclo[3.3.1]nonane system.

Spectroscopic Characterization Methodologies for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the solution-state structure of bicyclo[3.3.1]nonane derivatives. Techniques such as ¹H and ¹³C NMR, along with two-dimensional experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are indispensable for assigning the complex spin systems and determining the compound's conformation. ipb.pt

The bicyclo[3.3.1]nonane skeleton can exist in several conformations, most notably the chair-chair, chair-boat, and boat-boat forms. vu.ltresearchgate.net For most derivatives, the double chair conformation is the most stable. semanticscholar.org The spatial arrangement of protons and carbons within this rigid framework gives rise to a characteristic set of chemical shifts and coupling constants.

In the ¹H NMR spectrum of bicyclo[3.3.1]nonane-9-carbonyl chloride, the bridgehead protons (H1 and H5) are expected to appear as distinct multiplets. The methylene (B1212753) protons of the two cyclohexane (B81311) rings would present as a complex series of overlapping signals. Advanced 2D NMR techniques are crucial for unambiguous assignment. For instance, a COSY spectrum would reveal the connectivity between adjacent protons, while a NOESY spectrum would show through-space correlations, providing critical information about the stereochemical relationships and helping to confirm the predominant conformation. ipb.ptacs.org

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the acyl chloride group is expected to resonate significantly downfield. The bridgehead carbons (C1 and C5) and the bridge carbon (C9) would also show characteristic chemical shifts. The multiplicities observed in DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. acs.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
C=O - ~170-180 Expected downfield shift for an acyl chloride carbonyl.
C1, C5 ~2.5-3.0 (multiplet) ~35-45 Bridgehead carbons and protons.
C9 ~3.0-3.5 (multiplet) ~50-60 Carbon bearing the carbonyl chloride group.
C2, C4, C6, C8 ~1.5-2.2 (complex multiplets) ~25-35 Methylene carbons in the rings.

Note: The values presented are estimates based on data from related bicyclo[3.3.1]nonane structures and general substituent effects. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Carbonyl Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying functional groups. For this compound, the most prominent feature is the carbonyl group of the acyl chloride.

In the IR spectrum, the C=O stretching vibration of an acyl chloride typically appears as a very strong and sharp absorption band at a high frequency, generally in the range of 1780-1820 cm⁻¹. This high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens and stiffens the carbonyl double bond. uobabylon.edu.iqreddit.com Conjugation can lower this frequency, but in a saturated system like bicyclo[3.3.1]nonane, the absorption is expected at the higher end of the range. uobabylon.edu.iqlibretexts.org Another characteristic absorption is the C-Cl stretch, which is expected in the fingerprint region.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in Raman spectra, this technique can be particularly useful for analyzing the hydrocarbon skeleton of the bicyclo[3.3.1]nonane framework. acs.org

Table 2: Key Expected Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Frequency Range (cm⁻¹) Expected Intensity
C-H Stretch (sp³) IR, Raman 2850-3000 Medium to Strong
C=O Stretch IR, Raman 1780-1820 Very Strong (IR)

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₅ClO), HRMS would be used to verify its exact mass, distinguishing it from other compounds with the same nominal mass. ucl.ac.uknih.gov

Electron Ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed, along with a significant [M+2]⁺ peak at approximately one-third the intensity, which is characteristic of compounds containing a single chlorine atom. Common fragmentation pathways would include the loss of a chlorine radical (·Cl) to form an acylium ion [M-Cl]⁺, or the loss of the entire carbonyl chloride group (·COCl). Further fragmentation of the bicyclic core would also be expected. ichem.md

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties of Chiral Derivatives

This compound is an achiral molecule. However, Circular Dichroism (CD) spectroscopy is a vital technique for investigating the chiroptical properties of its chiral derivatives. mdpi.comnih.gov When substituents are introduced into the bicyclic framework in a way that renders the molecule chiral, CD spectroscopy can be used to determine the absolute configuration. nih.govacs.org

The carbonyl group of the acyl chloride is a strong chromophore. In a chiral environment, the n → π* electronic transition of this carbonyl group will exhibit a Cotton effect (a characteristic positive or negative band) in the CD spectrum. quick.cz The sign and intensity of this Cotton effect are directly related to the molecule's three-dimensional structure. By applying established stereochemical rules, such as the octant rule for ketones and their derivatives, the absolute configuration of the chiral center(s) can often be deduced by correlating the observed CD spectrum with the predicted spectrum for a given enantiomer. nih.govresearchgate.net Studies on various chiral bicyclo[3.3.1]nonane diones have demonstrated the successful application of CD spectroscopy in conjunction with theoretical calculations for unambiguous stereochemical assignment. acs.org

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the solution-state structure, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's solid-state structure, providing precise data on bond lengths, bond angles, and torsional angles. researchgate.net This technique would definitively confirm the connectivity and conformation of this compound. chalmers.se

For derivatives of the bicyclo[3.3.1]nonane system, crystallographic studies have frequently shown the molecule adopting a flattened chair-chair conformation. chalmers.senih.gov X-ray analysis would reveal the exact geometry of the two fused cyclohexane rings and the orientation of the C9-substituent, the carbonyl chloride group. Furthermore, the crystal packing arrangement, governed by intermolecular interactions, would be elucidated. researchgate.netchalmers.se This technique is considered the gold standard for structural determination and is invaluable for validating conformational preferences suggested by other spectroscopic methods or computational models.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and reactivity of bicyclo[3.3.1]nonane systems. While specific studies on bicyclo[3.3.1]nonane-9-carbonyl chloride are not extensively documented in publicly available literature, the principles can be understood from studies on closely related analogs like bicyclo[3.3.1]nonan-9-one.

Ab initio and DFT methods have been employed to investigate the molecular structures and conformational energies of bicyclo[3.3.1]nonan-9-one. researchgate.net These calculations are crucial for determining the preferred conformations and the energy barriers between them. For instance, the twin-chair and boat-chair conformations are often in a delicate balance, and computational methods can quantify their relative energies. researchgate.net

For derivatives such as 3,7-diazabicyclo[3.3.1]nonan-9-ones, DFT calculations at the B3LYP/6-31G(d,p) level have been used to optimize molecular structures and analyze electronic properties. nih.goviucr.org Such studies often involve the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.goviucr.org In one study, the HOMO was found to be localized on the amidic carbonyl group and the bicyclic system, while the LUMO was delocalized over the bicyclic ring and phenyl groups, with a calculated energy gap of 5.305 eV. nih.goviucr.org This type of analysis for this compound would be invaluable in predicting its reactivity towards nucleophiles, with the carbonyl carbon of the acid chloride group being a primary electrophilic site.

Furthermore, concerted ab initio and DFT calculations have been utilized to determine the absolute configuration of chiral bicyclo[3.3.1]nonane diones by predicting their electronic circular dichroism (ECD) and optical rotation. researchgate.net These first-principles approaches provide a reliable alternative to empirical rules for stereochemical assignments.

Computational MethodApplication to Bicyclo[3.3.1]nonane SystemsKey Findings
DFT (B3LYP) Structural optimization and electronic property analysis of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives. nih.goviucr.orgDetermination of HOMO-LUMO energy gaps, which indicate chemical reactivity. nih.goviucr.org
Ab initio Investigation of molecular structures and conformational energies of bicyclo[3.3.1]nonan-9-one. researchgate.netQuantification of the small energy difference between twin-chair and boat-chair conformations. researchgate.net
TDDFT Calculation of electronic circular dichroism (ECD) spectra for chiral bicyclo[3.3.1]nonane diones. researchgate.netAccurate prediction of absolute configurations. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape and dynamics of flexible molecules over time. For a semi-rigid system like this compound, MD simulations can provide insights into the subtle conformational changes and vibrational motions that influence its properties and reactivity.

The bicyclo[3.3.1]nonane framework can exist in several conformations, including the chair-chair, boat-chair, and boat-boat forms. vu.lt While the chair-chair conformation is often the most stable, the introduction of substituents can alter this preference. vu.lt MD simulations can map the potential energy surface of the molecule, identifying stable conformers and the transition states that connect them. This is particularly relevant for understanding how the bulky and reactive carbonyl chloride group at the C9 position might influence the conformational equilibrium of the bicyclic system.

In broader applications, MD simulations have been used to study host-guest interactions involving bicyclo[3.3.1]nonane-based scaffolds and to aid in the rational design of inhibitors targeting biological systems. meihonglab.comlu.se These studies highlight the utility of MD in understanding how the shape and dynamics of the bicyclo[3.3.1]nonane core contribute to its molecular recognition properties. Such simulations could be extended to this compound to study its interactions with solvents or other reactants in a dynamic environment.

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanisms of reactions involving this compound necessitates the analysis of reaction pathways and the modeling of transition states. Computational methods are instrumental in mapping out the energy profile of a reaction, identifying intermediates and the highest energy point, the transition state.

For example, in the reduction of bicyclo[3.3.1]nonane-2,9-dione, transition state models have been analyzed using both semi-empirical and ab initio methods to explain the observed stereoselectivity. rsc.org By calculating the steric energies of various transition states, researchers can predict the favored direction of nucleophilic attack. rsc.org A similar approach could be applied to reactions of this compound, such as its reaction with nucleophiles like alcohols or amines to form esters or amides. The facial selectivity of the attack on the carbonyl carbon could be rationalized through transition state modeling.

Quantum chemical calculations have also been used to investigate unexpected reaction mechanisms. For instance, it was found that amide bond inversion in a 3,7-diazabicyclo[3.3.1]nonane system does not occur directly in the stable double-chair conformation but requires a conformational change to a higher-energy chair-boat form first. researchgate.net This highlights the importance of considering conformational dynamics in reaction pathway analysis. For this compound, theoretical studies could explore, for example, the mechanism of its hydrolysis or its participation in Friedel-Crafts acylation reactions, identifying the key energetic barriers and intermediates.

Reaction TypeComputational ApproachInsights Gained
Nucleophilic Addition Transition state modeling (ab initio, MNDO) on bicyclo[3.3.1]nonane-2,9-dione. rsc.orgExplanation of diastereoselectivity based on the calculated steric energies of transition states. rsc.org
Amide Bond Inversion Quantum chemical calculations on 3,7-diazabicyclo[3.3.1]nonane derivatives. researchgate.netRevelation of a mechanism involving a conformational change to a less stable conformer prior to the chemical step. researchgate.net
Epoxide Opening and Aldol (B89426) Reaction In situ NMR studies and mechanistic hypothesis for the formation of bicyclo[3.3.1]non-3-en-2-ones. nih.govSupport for a proposed reaction mechanism involving key intermediates. nih.gov

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry provides a powerful avenue for predicting spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, from first principles. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

For bicyclo[3.3.1]nonan-9-one, ab initio and DFT methods have been successfully applied to calculate ¹³C NMR chemical shifts. researchgate.net The calculated shifts can be correlated with experimental data to confirm the presence of specific conformations in the solid state or in solution. For example, the observed ¹³C chemical shifts of solid bicyclo[3.3.1]nonan-9-one are consistent with a twin-chair conformation. researchgate.net This predictive capability would be highly valuable for characterizing this compound and assigning its NMR signals, especially for the quaternary bridgehead carbons and the carbonyl carbon, which can be challenging to assign unambiguously through experimental methods alone.

Similarly, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. This can help in assigning specific vibrational modes to the observed spectral bands, providing a more detailed understanding of the molecule's structure and bonding. The characteristic C=O stretching frequency of the acyl chloride group in this compound, for instance, could be accurately predicted and compared with experimental values to confirm its chemical identity.

Applications in Advanced Organic Synthesis and Materials Science

Bicyclo[3.3.1]nonane-9-carbonyl chloride as a Building Block in Complex Molecule Synthesis

The inherent structural rigidity and defined stereochemistry of the bicyclo[3.3.1]nonane skeleton make its derivatives, including the 9-carbonyl chloride, attractive starting points for the synthesis of intricate molecular structures. The reactivity of the acyl chloride functionality allows for its efficient conversion into a wide array of other functional groups, providing a gateway to diverse and complex molecular frameworks.

Accessing Highly Functionalized Bicyclic and Polycyclic Systems

This compound serves as a key intermediate for introducing the bicyclo[3.3.1]nonane motif into larger, more complex molecules. The carbonyl chloride group readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, such as amines, alcohols, and organometallic reagents. This reactivity allows for the straightforward attachment of the bicyclic scaffold to other molecular fragments, paving the way for the synthesis of highly functionalized and sterically demanding polycyclic systems.

The robust nature of the bicyclo[3.3.1]nonane core allows for subsequent chemical transformations on other parts of the newly formed molecule without compromising the integrity of the bicyclic framework. This feature is particularly advantageous in multi-step total synthesis of natural products and other complex organic targets where maintaining stereochemical control and structural integrity is paramount.

Role in the Synthesis of Scaffolds for Asymmetric Catalysis

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. The rigid and well-defined geometry of the bicyclo[3.3.1]nonane framework makes it an excellent scaffold for the design of such molecules. While direct applications of this compound in this area are not extensively documented, the principle of utilizing this scaffold is well-established.

The general strategy involves the derivatization of the bicyclo[3.3.1]nonane core to introduce coordinating groups that can bind to a metal center. The chirality of the bicyclic framework, which can be introduced through various synthetic methods, can then effectively transfer stereochemical information during a catalytic cycle, leading to the formation of one enantiomer of the product in excess. For instance, chiral diols or diamines, which could be synthesized from the carbonyl chloride derivative, can be used as ligands in a variety of asymmetric transformations. The rigid structure of the bicyclic backbone helps to create a well-defined chiral pocket around the catalytic center, enhancing enantioselectivity.

Potential as a Precursor for Specialty Polymers and Advanced Materials

The unique structural features of bicyclo[3.3.1]nonane derivatives suggest their potential utility as monomers for the synthesis of specialty polymers and advanced materials. The incorporation of such rigid, three-dimensional structures into a polymer backbone can significantly influence the material's properties, such as its thermal stability, mechanical strength, and solubility.

While the direct polymerization of this compound is not a common application, it can be readily converted into other polymerizable monomers. For example, reaction with diols or diamines could yield polyesters or polyamides, respectively. The bicyclic unit would introduce a high degree of rigidity and steric bulk into the polymer chain, potentially leading to materials with high glass transition temperatures and enhanced dimensional stability.

Furthermore, bicyclo[3.3.1]nonane-containing monomers could be used as additives to modify the properties of existing polymers. Their incorporation, even in small amounts, could disrupt chain packing and alter the free volume of the polymer, thereby influencing its mechanical and thermal characteristics. Research in the broader area of bicyclic monomers has shown that their inclusion in polymer chains often imparts desirable properties like increased melting points and glass transition temperatures.

Utilization in Derivatization for Molecular Recognition Studies

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is a fundamental concept in supramolecular chemistry and biology. The design and synthesis of artificial host molecules that can selectively bind to specific guest molecules is an active area of research. The rigid, pre-organized, and V-shaped cleft of the bicyclo[3.3.1]nonane scaffold makes it an attractive platform for the construction of such host molecules.

This compound can be utilized to introduce specific recognition motifs onto the bicyclic framework. By reacting the carbonyl chloride with molecules containing hydrogen bond donors or acceptors, aromatic rings for π-π stacking, or charged groups for electrostatic interactions, it is possible to create tailored host molecules. The defined geometry of the bicyclo[3.3.1]nonane core helps to position these recognition elements in a precise spatial arrangement, leading to high binding affinity and selectivity for the target guest molecule.

The derivatization of the 9-position allows for the introduction of a wide range of functionalities, enabling the systematic study of structure-activity relationships in host-guest binding. This approach contributes to a deeper understanding of the principles of molecular recognition and aids in the development of new sensors, separation agents, and catalysts based on supramolecular principles.

Future Directions in Bicyclo 3.3.1 Nonane 9 Carbonyl Chloride Research

Development of More Efficient and Environmentally Sustainable Synthetic Routes

Current synthetic approaches often rely on traditional methods for the formation of the bicyclic core and subsequent conversion to the acid chloride. A typical synthesis might involve the reaction of a cyclohexene (B86901) derivative with acetyl chloride, followed by in situ chlorination with phosphorus pentachloride. While effective, these methods can generate significant chemical waste.

Future synthetic strategies are expected to explore more sustainable alternatives. This could involve the use of catalytic methods for the construction of the bicyclo[3.3.1]nonane skeleton, potentially from renewable starting materials. nature.com Furthermore, the conversion of the corresponding carboxylic acid to the acid chloride could be achieved using greener chlorinating agents that avoid the formation of stoichiometric byproducts.

Table 1: Comparison of Traditional vs. Potential Future Synthetic Approaches

StepTraditional MethodPotential Future DirectionEnvironmental Benefit
Core Synthesis Friedel-Crafts reaction with stoichiometric Lewis acidsCatalytic annulation or cycloaddition reactionsReduced metal waste, milder reaction conditions
Chlorination Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂)Catalytic chlorination or flow chemistry approachesAvoidance of hazardous reagents, improved safety

Exploration of Novel Reactivity Patterns and Skeletal Rearrangements

The unique steric and electronic environment of the bridgehead position in the bicyclo[3.3.1]nonane system imparts distinct reactivity to the 9-carbonyl chloride group. Future investigations will likely delve deeper into understanding and exploiting these properties to uncover novel chemical transformations and skeletal rearrangements.

The constrained geometry of the bicyclic framework can influence the reactivity of the acyl chloride, potentially leading to unexpected reaction pathways. For instance, intramolecular reactions initiated by the 9-carbonyl group could lead to the formation of new polycyclic structures.

A particularly intriguing area for future research is the exploration of skeletal rearrangements of the bicyclo[3.3.1]nonane core itself, triggered by reactions at the 9-position. edulll.grnih.gov Studies on related bicyclo[3.3.1]nonane derivatives have shown that intramolecular Michael additions can induce rearrangement to a bicyclo[3.3.0]octane system. edulll.grnih.gov Investigating whether similar rearrangements can be initiated from derivatives of Bicyclo[3.3.1]nonane-9-carbonyl chloride could open up new avenues for the synthesis of complex molecular architectures.

Integration into Advanced Catalytic Systems for Chemical Transformations

The rigid bicyclo[3.3.1]nonane scaffold is an attractive platform for the design of chiral ligands for asymmetric catalysis. rsc.orgnih.gov The C2-symmetry of some bicyclo[3.3.1]nonane derivatives has been successfully exploited in rhodium-catalyzed asymmetric reactions. acs.org Future research is poised to explore the potential of this compound as a precursor for a new class of ligands.

By reacting the acyl chloride with chiral amines or alcohols, a diverse library of amide and ester-based ligands can be synthesized. The rigidity of the bicyclic backbone would provide a well-defined steric environment around the metal center, which is crucial for achieving high enantioselectivity.

Table 2: Potential Ligand Classes from this compound

Ligand TypeSynthetic PrecursorPotential Catalytic Application
Amide Ligands Chiral aminesAsymmetric hydrogenation, C-H activation
Ester Ligands Chiral alcoholsLewis acid catalysis, conjugate additions
Phosphine Ligands Phosphino-alcohols/aminesCross-coupling reactions, hydroformylation

Furthermore, the bicyclic framework itself can be modified to incorporate other coordinating atoms, leading to multidentate ligands with unique chelating properties. unimi.it

Design of New Materials with Tailored Properties Based on the Bicyclic Scaffold

The incorporation of rigid, three-dimensional structures into polymer backbones can have a profound impact on the material's properties, often leading to enhanced thermal stability, improved mechanical strength, and unique optical properties. This compound, with its reactive functional group, is a promising monomer for the synthesis of novel polymers and advanced materials. mdpi.comresearchgate.net

Future research in this area will likely focus on the polymerization of this compound with various co-monomers to create a range of new materials. For example, polyamides and polyesters containing the bicyclo[3.3.1]nonane unit could exhibit high glass transition temperatures and excellent dimensional stability.

The unique shape of the bicyclic scaffold could also be exploited in the design of materials with specific functionalities. For instance, polymers incorporating this motif might form microporous materials with applications in gas storage and separation. Moreover, the derivatization of the bicyclic core could be used to tune the material's properties for specific applications, such as in the development of new optical or electronic materials.

Expanding the Scope of Computational Predictions for Rational Reaction Design

Computational chemistry has become an indispensable tool in modern organic synthesis, allowing for the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and reagents. Future research on this compound will undoubtedly benefit from an increased focus on computational studies.

Density Functional Theory (DFT) calculations can be employed to investigate the conformational preferences of the bicyclo[3.3.1]nonane system and to understand how these conformations influence the reactivity of the 9-carbonyl chloride group. nih.gov Such studies can provide valuable insights into the transition states of potential reactions, helping to predict which reaction pathways are most likely to be favored.

Furthermore, computational modeling can be used to design new catalysts and ligands based on the bicyclo[3.3.1]nonane scaffold. By simulating the interaction of different ligand-metal complexes with substrates, researchers can identify promising candidates for experimental investigation, thereby accelerating the discovery of new and more efficient catalytic systems. The computational prediction of bridgehead alkene stability from bicyclic precursors is an example of how such studies can guide experimental efforts. mdpi.com

Q & A

Q. What are the primary synthetic routes for bicyclo[3.3.1]nonane-9-carbonyl chloride?

The compound can be synthesized via the Hickmott procedure, where morpholinocyclohexene reacts with acryloyl chloride to yield bicyclo[3.3.1]nonane-2,9-dione intermediates. Further functionalization (e.g., chlorination) of the dione core enables access to the carbonyl chloride derivative. Alternative methods include acylation of keto enol ethers with malonyl dichloride, as demonstrated in phloroglucinol synthesis .

Key Steps :

  • Cyclization of amine precursors with acyl chlorides.
  • Post-synthetic oxidation or halogenation to introduce the carbonyl chloride group.

Q. How is the structural conformation of bicyclo[3.3.1]nonane derivatives validated experimentally?

X-ray crystallography is critical for confirming chair-chair or chair-boat conformations. For example, bulky substituents at C-2 and C-4 positions force the bicyclo[3.3.1]nonane system into a chair-boat conformation, as observed in crystallized bicyclo[3.3.1]nonan-9-one derivatives. Complementary DFT calculations refine electronic and steric effects .

Q. What safety protocols are recommended for handling this compound?

The compound is moisture-sensitive and may release HCl. Use inert atmospheres (N₂/Ar) and anhydrous solvents. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Target organ toxicity (respiratory and CNS) necessitates strict exposure controls .

Advanced Research Questions

Q. How do conformational dynamics influence the reactivity of bicyclo[3.3.1]nonane derivatives in catalysis?

Chair-boat conformations enhance electrophilicity at C-9, facilitating nucleophilic attacks in cross-coupling reactions. For instance, 9-borabicyclo[3.3.1]nonane (9-BBN) adopts a rigid structure that stabilizes transition states in Suzuki-Miyaura couplings. Conformational flexibility in azabicyclo analogs impacts enantioselectivity in asymmetric catalysis .

Q. What methodologies resolve contradictions in reported synthetic yields for this compound?

Discrepancies arise from varying reaction conditions (e.g., solvent polarity, temperature). Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, anhydrous dichloroethane (DCE) improves yields in chlorination steps by minimizing hydrolysis .

Q. How is this compound applied in natural product synthesis?

The carbonyl chloride serves as a key electrophile for constructing phloroglucinol cores (e.g., hyperforin, guttiferone A). Acylation of enol ethers with malonyl dichloride generates tricyclic intermediates, which undergo regioselective cyclization to form bioactive scaffolds .

Q. What strategies enable functionalization of the bicyclo[3.3.1]nonane scaffold for anticancer research?

Thiourea-mediated thiolation of bicyclo[3.3.1]nonalol introduces sulfur-containing groups, enhancing bioactivity. Metal-catalyzed C–H functionalization (e.g., Pd-mediated arylations) diversifies the scaffold for structure-activity relationship (SAR) studies .

Q. How does computational modeling enhance understanding of bicyclo[3.3.1]nonane reactivity?

Hirshfeld surface analysis and DFT calculations map electrostatic potential surfaces, predicting sites for electrophilic/nucleophilic interactions. For example, electron-deficient carbonyl groups in 3,7-diazabicyclo derivatives show strong binding affinities in molecular docking studies .

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